N-(4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)butyramide
Description
Properties
IUPAC Name |
N-[4-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3S/c1-3-6-24(28)26-21-9-11-22(12-10-21)31(29,30)25-15-14-19-8-13-23-20(18-19)7-5-17-27(23)16-4-2/h8-13,18,25H,3-7,14-17H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOSOBBXAYQJHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)butyramide is a complex organic compound with potential biological activities that are currently under investigation. This compound is characterized by its unique structure, which includes a tetrahydroquinoline moiety known for various pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 446.58 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O3S |
| Molecular Weight | 446.58 g/mol |
| LogP | 3.568 |
| Polar Surface Area | 38.96 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Pharmacological Potential
Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:
- Anticancer Activity : Compounds derived from tetrahydroquinoline have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. For instance, studies on related compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo models .
- Neuroprotective Effects : Some tetrahydroquinoline derivatives have been reported to provide neuroprotection against oxidative stress and neurodegeneration, suggesting potential applications in treating neurodegenerative diseases .
The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways. For example:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation, potentially leading to reduced tumor growth and improved outcomes in inflammatory diseases .
- Interaction with Receptors : The compound may interact with various receptors in the body, influencing neurotransmitter systems and contributing to its neuroprotective effects .
Case Studies
Several studies have explored the biological activity of tetrahydroquinoline derivatives:
- Study on Anticancer Properties : A recent study demonstrated that a related compound significantly inhibited the growth of human breast cancer cells by inducing apoptosis through the activation of caspase pathways .
- Neuroprotective Study : Another investigation revealed that a tetrahydroquinoline derivative protected neuronal cells from glutamate-induced toxicity by enhancing mitochondrial function and reducing oxidative stress markers .
Scientific Research Applications
Research indicates that N-(4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)butyramide exhibits various biological activities, particularly as an enzyme inhibitor and in cancer therapy.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound in preclinical models.
Study Summaries
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| A549 Lung Cancer | A549 | 15.0 | Apoptosis induction | |
| Breast Cancer | MCF7 | 12.5 | Cell cycle arrest | |
| Cervical Cancer | HeLa | 10.0 | Enzyme inhibition |
- A549 Cell Line Study : This study demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating potential as a therapeutic agent for lung cancer treatment primarily through apoptosis induction.
- MCF7 Cell Line Study : The compound showed an IC50 value of 12.5 µM in MCF7 breast cancer cells, suggesting it causes cell cycle arrest at the G1 phase.
- HeLa Cell Line Study : Research indicated an IC50 value of 10 µM where the compound inhibited specific enzymes vital for cancer cell survival.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Comparison with Similar Compounds
Sulfamoyl nitrogen substituents
Acyl chain length/functionality
Aromatic/heterocyclic appendages
Modifications to the Sulfamoyl Nitrogen Substituent
The tetrahydroquinoline-ethyl group in the target compound distinguishes it from other sulfonamide derivatives:
Key Observations :
- The tetrahydroquinoline group in the target compound likely increases steric bulk and lipophilicity compared to oxotetrahydrofuran (5a) or heteroaromatic substituents (pyridine, isoxazole).
- Aromatic substituents (e.g., pyridine in ) may enhance target binding via π-π interactions but could reduce metabolic stability .
Acyl Chain Modifications
The butyramide moiety in the target compound can be compared to analogs with varying acyl chain lengths or functional groups:
| Compound Name | Acyl Chain | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|---|
| This compound (Target) | Butyramide (C4H7O) | — | — | — | — |
| (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) | Butyramide | 180–182 | 51 | 327.4 | [1] |
| (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)pentanamide (5b) | Pentanamide (C5H9O) | 174–176 | 45.4 | 341.4 | [1] |
| (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)hexanamide (5c) | Hexanamide (C6H11O) | 142–143 | 48.3 | 355.4 | [1] |
Key Observations :
- Increasing acyl chain length (C4 → C6) correlates with decreased melting points (180–182°C for 5a vs. 142–143°C for 5c), suggesting reduced crystallinity and enhanced flexibility .
- The target compound’s butyramide chain may strike a balance between solubility (shorter chains) and lipophilicity (longer chains).
Heterocyclic and Functional Group Variations
The 1,3-dioxoisoindolin-2-yl group in –4 introduces electron-withdrawing properties, contrasting with the simpler amide in the target compound:
| Compound Name | Functional Group | Molecular Formula | Elemental Analysis (% Calculated) | Reference |
|---|---|---|---|---|
| This compound (Target) | Butyramide | — | — | — |
| 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide | 1,3-Dioxoisoindolin-2-yl | C24H23N5O5S | C: 58.59; H: 4.81; N: 14.32 | [3] |
| 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pentanamide (CF4) | 1,3-Dioxoisoindolin-2-yl | C22H21N5O5S2 | — | [4] |
Key Observations :
- The 1,3-dioxoisoindolin-2-yl group may enhance stability via resonance but could reduce bioavailability due to increased molecular weight and rigidity .
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for N-(4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)butyramide?
Methodological Answer:
The compound can be synthesized via a multi-step procedure involving sulfamoylation, alkylation, and amidation. A general approach involves:
Sulfamoylation: Reacting 1-propyl-1,2,3,4-tetrahydroquinolin-6-amine with sulfamoyl chloride to form the sulfonamide intermediate.
Alkylation: Introducing the ethyl group via nucleophilic substitution using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
Amidation: Coupling the sulfonamide intermediate with 4-aminophenylbutyric acid using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous dichloromethane.
Optimization Tips:
- Purity: Column chromatography (e.g., silica gel with MeOH/DCM gradient) improves purity to ≥98% .
- Yield Enhancement: Use low-temperature amidation (0°C) to suppress side reactions, as demonstrated in analogous sulfonamide syntheses .
- Characterization: Validate via H-NMR (e.g., δ 10.28 ppm for amide protons) and LC-MS (ESI-HRMS for [M+H]+) .
Advanced: How can researchers resolve contradictory data in biological activity assays for this compound?
Methodological Answer:
Contradictions in biological data (e.g., inconsistent IC₅₀ values) often arise from assay variability or compound stability issues. Mitigation strategies include:
Assay Replication: Use ≥4 replicates with standardized protocols (e.g., fixed incubation time/temperature) to reduce variability .
Stability Testing: Perform HPLC or LC-MS stability studies under assay conditions (e.g., pH 7.4 buffer, 37°C) to detect degradation products .
Positive/Negative Controls: Include reference compounds (e.g., known enzyme inhibitors) to validate assay sensitivity .
Data Normalization: Apply statistical methods (e.g., ANOVA with Tukey’s post hoc test) to distinguish biological effects from experimental noise .
Example Workflow:
| Parameter | Value/Protocol | Reference |
|---|---|---|
| Replicates | 4 per condition | |
| Incubation Time | 24 h ± 0.5 h | |
| Statistical Analysis | Two-way ANOVA with α = 0.05 |
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
Key techniques include:
Nuclear Magnetic Resonance (NMR):
- H-NMR: Identify protons on the tetrahydroquinoline ring (δ 1.6–2.3 ppm for propyl groups) and sulfonamide NH (δ 7.7–8.2 ppm) .
- C-NMR: Confirm carbonyl carbons (δ ~170 ppm for amide) and aromatic carbons (δ 120–140 ppm) .
Mass Spectrometry (MS):
Chromatography:
Data Interpretation Example:
| Spectral Feature | Expected Value (C₂₄H₃₂N₃O₃S) | Reference |
|---|---|---|
| H-NMR (amide NH) | δ 10.28 ppm (s, 1H) | |
| ESI-HRMS [M+H]+ | 442.2157 |
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer:
SAR studies should systematically vary substituents while monitoring biological and physicochemical properties:
Variable Groups:
- Alkyl Chain Length: Replace the propyl group with butyl/pentyl to modulate lipophilicity (logP) .
- Sulfonamide Substituents: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
Assays:
- In Vitro: Measure enzyme inhibition (IC₅₀), membrane permeability (PAMPA), and metabolic stability (microsomal t₁/₂) .
- In Silico: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins .
Example SAR Table:
| Modification | Effect on LogP | IC₅₀ (nM) | Microsomal t₁/₂ (min) |
|---|---|---|---|
| Propyl (Parent) | 3.2 | 150 ± 10 | 45 ± 5 |
| Butyl | 3.8 | 90 ± 15 | 60 ± 7 |
| Pentyl | 4.1 | 120 ± 20 | 30 ± 4 |
Reference: Analogous data from tetrahydroquinoline derivatives .
Basic: What are the best practices for ensuring reproducibility in pharmacokinetic (PK) studies of this compound?
Methodological Answer:
Dosing Consistency: Use calibrated syringes for intravenous/oral administration (e.g., 5 mg/kg in 10% DMSO/saline) .
Sampling Schedule: Collect plasma at t = 0, 0.5, 1, 2, 4, 8, 12, 24 h post-dose for AUC calculation .
Analytical Validation: Quantify plasma concentrations via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .
Protocol Example:
| Parameter | Specification | Reference |
|---|---|---|
| Dose | 5 mg/kg in 10% DMSO/saline | |
| Plasma Collection | 0–24 h (8 timepoints) | |
| LC-MS/MS LLOQ | 0.5 ng/mL |
Advanced: How can environmental fate studies be designed to assess this compound’s ecological impact?
Methodological Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :
Phase 1 (Lab):
- Biodegradation: OECD 301D test to measure % degradation in 28 days.
- Aquatic Toxicity: Daphnia magna 48-h EC₅₀ assay .
Phase 2 (Field):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
